
5-Ethyl-3-methylhept-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-methylhept-5-en-2-one is an organic compound with the molecular formula C10H18O. It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylhept-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methyl-2-butanone with 1-pentanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-methylhept-5-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-methylhept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hepten-2-one: Similar structure but lacks the ethyl and methyl groups.
5-Methyl-4-hepten-3-one: Another ketone with a similar backbone but different substituents.
2,5-Diphenyl-1,3-oxazoline: A compound with a different functional group but similar applications in organic synthesis
Uniqueness
5-Ethyl-3-methylhept-5-en-2-one is unique due to its specific combination of ethyl and methyl groups attached to the heptene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
189637-90-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
5-ethyl-3-methylhept-5-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-10(6-2)7-8(3)9(4)11/h5,8H,6-7H2,1-4H3 |
InChI-Schlüssel |
VBSLUEOJFADKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC)CC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


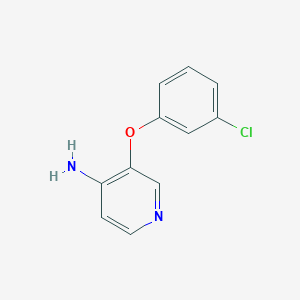
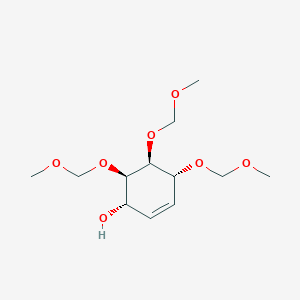

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
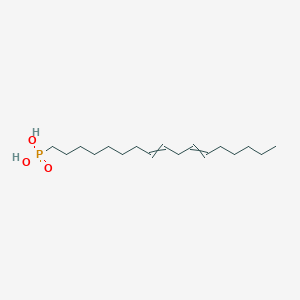
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
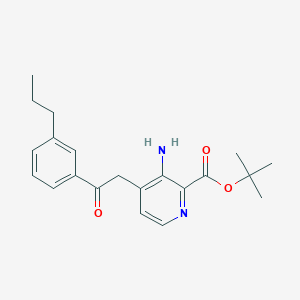
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
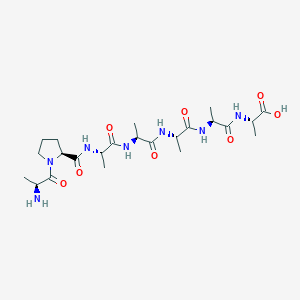
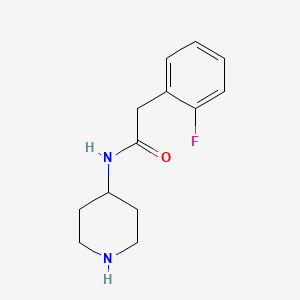

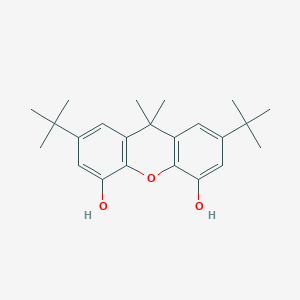
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
